1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid
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Overview
Description
1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid is a complex organic compound that features an indole core substituted with a carboxylic acid group and a phenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the phenoxyethyl intermediate, which can be synthesized by reacting 4-tert-butylphenol with an appropriate alkylating agent under basic conditions . This intermediate is then coupled with an indole derivative through a series of reactions, including halogenation and subsequent nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts and solvents to facilitate the reactions and improve the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl side chain can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The indole core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxyethyl side chain can yield quinones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenoxyethyl side chain can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with three tert-butyl groups, known for its antioxidant properties.
4-tert-Butylphenylboronic acid: Used in cross-coupling reactions for the synthesis of complex organic molecules.
2,6-Di-tert-butylphenol: Widely used as an antioxidant in industrial applications.
Uniqueness
1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid is unique due to its combination of an indole core and a phenoxyethyl side chain. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H23NO3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethyl]indole-4-carboxylic acid |
InChI |
InChI=1S/C21H23NO3/c1-21(2,3)15-7-9-16(10-8-15)25-14-13-22-12-11-17-18(20(23)24)5-4-6-19(17)22/h4-12H,13-14H2,1-3H3,(H,23,24) |
InChI Key |
ULVOGMCZDZDKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C=CC3=C(C=CC=C32)C(=O)O |
Origin of Product |
United States |
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